molecular formula C12H12N2O2S B14881424 1-Furan-2-ylmethyl-4-thioxo-1,3,4,5,6,7-hexahydro-cyclopentapyrimidin-2-one

1-Furan-2-ylmethyl-4-thioxo-1,3,4,5,6,7-hexahydro-cyclopentapyrimidin-2-one

Cat. No.: B14881424
M. Wt: 248.30 g/mol
InChI Key: KYIOHABDEFMALP-UHFFFAOYSA-N
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Description

1-(furan-2-ylmethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a heterocyclic compound that features a furan ring fused to a cyclopenta[d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(furan-2-ylmethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(furan-2-ylmethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted furans, dihydro derivatives, and functionalized pyrimidines, which can be further utilized in different applications.

Scientific Research Applications

1-(furan-2-ylmethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(furan-2-ylmethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(furan-2-ylmethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one stands out due to its unique combination of a furan ring and a thioxo group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H12N2O2S

Molecular Weight

248.30 g/mol

IUPAC Name

1-(furan-2-ylmethyl)-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one

InChI

InChI=1S/C12H12N2O2S/c15-12-13-11(17)9-4-1-5-10(9)14(12)7-8-3-2-6-16-8/h2-3,6H,1,4-5,7H2,(H,13,15,17)

InChI Key

KYIOHABDEFMALP-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)N(C(=O)NC2=S)CC3=CC=CO3

Origin of Product

United States

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